molecular formula C9H18Cl2N2 B6186543 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride CAS No. 2639442-82-1

1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride

Cat. No.: B6186543
CAS No.: 2639442-82-1
M. Wt: 225.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique indolizine structure, which is a bicyclic system containing nitrogen. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

The synthesis of 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Indolizine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrroles and aldehydes.

    Reduction: The intermediate compounds are subjected to reduction reactions to form the hexahydroindolizine structure.

    Amination: Introduction of the methanamine group is carried out through nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

    Hydrolysis: The dihydrochloride salt can be hydrolyzed under basic conditions to yield the free base form.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The indolizine structure allows it to bind to enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride include:

    1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanol: Differing by the presence of a hydroxyl group instead of the methanamine group.

    Indolizine derivatives: Compounds with variations in the substituents on the indolizine ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2639442-82-1

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.